molecular formula C22H35NO8 B600929 but-2-enedioic acid;1-(propan-2-ylamino)-3-[4-(2-propan-2-yloxyethoxymethyl)phenoxy]propan-2-ol CAS No. 66722-45-0

but-2-enedioic acid;1-(propan-2-ylamino)-3-[4-(2-propan-2-yloxyethoxymethyl)phenoxy]propan-2-ol

Cat. No.: B600929
CAS No.: 66722-45-0
M. Wt: 441.5 g/mol
InChI Key: RZPZLFIUFMNCLY-WLHGVMLRSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Introduction to Chemical Identity and Classification

Historical Context and Development

The development of but-2-enedioic acid;1-(propan-2-ylamino)-3-[4-(2-propan-2-yloxyethoxymethyl)phenoxy]propan-2-ol represents a significant milestone in the evolution of selective adrenergic receptor antagonists. The compound's origins trace back to the systematic research programs of the 1970s and 1980s, when pharmaceutical scientists were actively pursuing the development of cardioselective beta-blockers with improved therapeutic profiles. The foundational work in this area built upon earlier discoveries in adrenergic receptor pharmacology, particularly the groundbreaking research that established the existence of distinct alpha and beta adrenergic receptor subtypes.

The compound was first patented in 1976, marking the beginning of its journey from laboratory discovery to clinical application. This patent represented the culmination of extensive medicinal chemistry efforts aimed at creating a molecule that could selectively antagonize beta-1 adrenergic receptors while minimizing interactions with beta-2 receptors. The development process involved systematic structure-activity relationship studies that examined how various chemical modifications to the phenoxypropanol core structure influenced biological activity and selectivity profiles.

The approval for medical use came a decade later in 1986, following comprehensive preclinical and clinical evaluation programs. This approval in international markets preceded its introduction to the United States market, which occurred in 1992, demonstrating the rigorous regulatory pathways that complex pharmaceutical compounds must navigate. The historical development of this compound exemplifies the evolution of rational drug design principles, where systematic chemical modifications are guided by understanding of target receptor structures and pharmacological requirements.

The compound's development occurred during a period of intense activity in beta-blocker research, building upon the pioneering work of James Black and colleagues in the 1960s who established the clinical utility of beta-adrenergic receptor antagonists. The specific structural features incorporated into this molecule reflect decades of accumulated knowledge about structure-activity relationships in the beta-blocker class, representing an optimization of earlier compounds to achieve improved selectivity and duration of action.

Nomenclature and Identifiers

International Union of Pure and Applied Chemistry Nomenclature and Systematic Naming

The systematic International Union of Pure and Applied Chemistry nomenclature for this compound reflects its complex molecular architecture and specific stereochemical characteristics. The complete systematic name is (2RS)-1-[4-[[2-(1-Methylethoxy)ethoxy]methyl]phenoxy]-3-[(1-methylethyl)amino]propan-2-ol fumarate. This nomenclature precisely describes the spatial arrangement of functional groups and the stereochemical configuration at the secondary alcohol center, designated as 2RS to indicate the racemic nature of the compound.

The systematic naming convention follows established International Union of Pure and Applied Chemistry principles for complex organic molecules, beginning with the identification of the longest carbon chain and proceeding to describe substituents in order of priority. The propanol backbone serves as the parent structure, with the phenoxy and isopropylamino substituents clearly delineated. The [4-[[2-(1-Methylethoxy)ethoxy]methyl]phenoxy] designation specifically describes the substitution pattern on the aromatic ring, indicating the presence of an ethoxy chain terminated with an isopropoxy group.

The fumarate component of the molecule is systematically named as (2E)-but-2-enedioic acid, with the E designation indicating the trans configuration of the double bond. This systematic approach to nomenclature ensures unambiguous identification of the compound's structure and provides essential information for chemical database searches and regulatory documentation. The systematic name serves as the definitive chemical identifier that transcends language barriers and regional naming conventions.

Alternative systematic naming approaches may emphasize different structural features of the molecule, such as describing it as a substituted phenoxypropanolamine derivative. These variations in systematic naming reflect different approaches to parsing the complex molecular structure while maintaining chemical accuracy and completeness. The systematic nomenclature provides the foundation for all other naming conventions and serves as the authoritative reference for chemical identity verification.

Pharmacological databases provide specialized identifiers that link the compound to biological activity data and therapeutic applications. The United States Pharmacopoeia Reference Standard designation Y0000812 establishes its status as a reference material for analytical chemistry applications. The European Pharmacopoeia assigns Reference Standard Y0000813 for system suitability testing and Y0000877 for peak identification purposes. These reference standards ensure analytical method validation and quality control in pharmaceutical manufacturing.

The DrugBank database identifier DB00612 connects the compound to comprehensive pharmacological and clinical information systems. The ChEBI identifier CHEBI:3128 provides access to chemical ontology data and metabolic pathway information. The diversity of database identifiers reflects the compound's significance across multiple scientific disciplines and regulatory frameworks, ensuring comprehensive coverage in chemical information systems.

Synonyms and Alternative Designations

The compound is known by numerous synonyms and alternative designations that reflect its various applications and regional preferences. The most commonly used synonym is bisoprolol fumarate, which combines the International Nonproprietary Name with the salt form designation. This naming convention follows pharmaceutical industry standards for describing drug substances by their active pharmaceutical ingredient and associated counterion.

Hemifumarate designations acknowledge the specific stoichiometric relationship between the active pharmaceutical ingredient and fumaric acid components. Bisoprolol hemifumarate salt represents the 2:1 ratio of active ingredient to fumaric acid molecules. This precise stoichiometric designation is crucial for pharmaceutical manufacturing and analytical chemistry applications, ensuring consistent product quality and potency.

Commercial designations vary by manufacturer and geographical region, including Concor, Zebeta, Detensiel, Emcor, Isoten, Monocor, and Soprol. These brand names facilitate clinical communication and patient identification while maintaining connection to the underlying chemical entity. Regional variations in commercial naming reflect local regulatory requirements and marketing considerations.

Chemical database synonyms provide alternative search terms for literature research and property prediction. These include (±)-1-[4-[[2-(1-Methylethoxy)ethoxy]methyl]phenoxy]-3-[(1-methylethyl)amino]-2-propanol hemifumarate and 1-{4-[(2-Isopropoxyethoxy)methyl]phenoxy}-3-(isopropylamino)-2-propanol (2E)-2-butenedioate. The variety of synonyms ensures comprehensive coverage in chemical literature searches and database queries, accounting for different naming conventions and historical variations in chemical nomenclature.

Chemical Classification and Taxonomy

The compound belongs to the broad chemical class of phenoxypropanolamines, characterized by a propanol backbone substituted with phenoxy and amino functional groups. This structural classification places it within a family of molecules that share common pharmacophoric elements while exhibiting diverse biological activities. The phenoxypropanolamine framework provides the essential structural features for adrenergic receptor binding while allowing for selective modifications that tune biological activity.

More specifically, the compound is classified as a beta-adrenergic receptor antagonist, representing a subclass of adrenergic ligands that competitively inhibit receptor activation. This pharmacological classification reflects the compound's primary mechanism of action and therapeutic application. The beta-blocker classification encompasses a diverse group of molecules that share the ability to antagonize beta-adrenergic receptors while differing in selectivity profiles, intrinsic activity, and auxiliary pharmacological properties.

The selectivity profile further classifies the compound as a beta-1 selective antagonist, distinguishing it from non-selective beta-blockers that interact with both beta-1 and beta-2 receptor subtypes. This selectivity classification has important implications for therapeutic applications and side effect profiles, as beta-1 selectivity allows for cardiovascular effects while minimizing respiratory and metabolic complications associated with beta-2 receptor blockade.

From a structural chemistry perspective, the compound exemplifies the aryloxypropanolamine class, characterized by an aromatic ether linkage connecting a substituted benzene ring to a propanolamine chain. This structural classification enables systematic structure-activity relationship analysis and facilitates the design of related molecules with modified properties. The specific substitution pattern on both the aromatic ring and the propanolamine chain defines the compound's unique position within this structural class.

The fumarate salt classification acknowledges the role of the organic acid counterion in determining the compound's physical and chemical properties. Fumarate salts represent a specific class of pharmaceutical salts that offer advantages in terms of stability, solubility, and crystalline form, making them suitable for solid dosage form development. This salt classification influences manufacturing processes, analytical methods, and regulatory considerations.

Significance in Chemical Research

The compound represents a significant achievement in medicinal chemistry research, demonstrating how systematic molecular design can yield highly selective pharmacological agents. Its development exemplifies the application of structure-activity relationship principles to optimize biological activity while minimizing unwanted effects. The compound's selectivity for beta-1 adrenergic receptors over beta-2 receptors represents a substantial improvement over earlier non-selective beta-blockers, highlighting the value of targeted molecular design.

Research applications of the compound extend beyond its primary therapeutic use to include studies of adrenergic receptor pharmacology and cardiovascular physiology. The compound serves as a valuable research tool for investigating beta-1 receptor function and distribution, contributing to fundamental understanding of adrenergic signaling pathways. Its use in experimental systems has advanced knowledge of receptor selectivity mechanisms and structure-activity relationships in the beta-blocker class.

The compound's chemical stability and well-characterized properties make it an important reference standard for analytical chemistry research. Multiple pharmacopoeial organizations have established reference standards for the compound, supporting method development and validation in pharmaceutical analysis. These applications contribute to advances in analytical methodology and quality control procedures that benefit the broader pharmaceutical industry.

Crystallographic and spectroscopic studies of the compound have provided insights into molecular conformation and intermolecular interactions that influence biological activity. The crystal structure data contribute to understanding of how molecular geometry affects receptor binding and selectivity. These structural studies support computational chemistry approaches to drug design and provide validation for theoretical models of receptor-ligand interactions.

The compound's inclusion in the World Health Organization's List of Essential Medicines reflects its significance in global healthcare and pharmaceutical research. This designation acknowledges both the compound's therapeutic importance and its role as a reference point for related drug development efforts. The compound's essential medicine status ensures continued availability for research applications and supports ongoing studies of adrenergic receptor pharmacology.

Chemical Property Value Reference
Molecular Formula C₄₀H₆₆N₂O₁₂
Molecular Weight 766.970 g/mol
CAS Registry Number 104344-23-2
Melting Point 100-105°C
Solubility >20 mg/mL in dimethyl sulfoxide
Storage Temperature 2-8°C
Physical State White to almost white solid
Purity (High Performance Liquid Chromatography) ≥98.0%

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

(E)-but-2-enedioic acid;1-(propan-2-ylamino)-3-[4-(2-propan-2-yloxyethoxymethyl)phenoxy]propan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H31NO4.C4H4O4/c1-14(2)19-11-17(20)13-23-18-7-5-16(6-8-18)12-21-9-10-22-15(3)4;5-3(6)1-2-4(7)8/h5-8,14-15,17,19-20H,9-13H2,1-4H3;1-2H,(H,5,6)(H,7,8)/b;2-1+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZPZLFIUFMNCLY-WLHGVMLRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NCC(COC1=CC=C(C=C1)COCCOC(C)C)O.C(=CC(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)NCC(COC1=CC=C(C=C1)COCCOC(C)C)O.C(=C/C(=O)O)\C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H35NO8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

104344-23-2, 66722-45-0, 105878-43-1
Record name Bisoprolol fumarate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=104344-23-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Propanol, 1-[4-[[2-(1-methylethoxy)ethoxy]methyl]phenoxy]-3-[(1-methylethyl)amino]-, (2E)-2-butenedioate (salt)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=66722-45-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Bisoprolol monofumarate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0105878431
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Bisoprolol fumarate
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759181
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-Propanol, 1-[4-[[2-(1-methylethoxy)ethoxy]methyl]phenoxy]-3-[(1-methylethyl)amino]-, (2E)-2-butenedioate (2:1)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.123.567
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name BISOPROLOL MONOFUMARATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U057CX04H0
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Preparation Methods

Etherification of 4-Hydroxybenzyl Alcohol

Starting Material : 4-Hydroxybenzyl alcohol and 2-isopropoxyethanol.
Catalyst : Amberlyst-15 (acidic ion-exchange resin).
Conditions :

  • 4-Hydroxybenzyl alcohol reacts with 2-isopropoxyethanol at 0–5°C for 2 hours, followed by 15–20°C for 10 hours.

  • Post-reaction, the mixture is basified with potassium carbonate, filtered, and distilled to yield 4-[(2-isopropoxyethoxy)methyl]phenol (Intermediate 2).
    Yield : 36–38 kg per 22.5 kg starting material.

Epoxidation and Amination

Step 1 : Epichlorohydrin Reaction

  • Intermediate 2 reacts with epichlorohydrin in toluene under basic conditions (NaOH) at 60–65°C.

  • Forms 2-[[4-(2-isopropoxyethoxy)methyl]phenoxymethyl]oxirane (epoxide intermediate).

Step 2 : Ring-Opening with Isopropylamine

  • The epoxide undergoes nucleophilic attack by isopropylamine in methanol at 15–20°C, followed by reflux.

  • Sodium borohydride reduces byproducts, enhancing purity.
    Yield : 34–37 kg bisoprolol base (oil) per 30 kg epoxide.

Alternative Route via Oxazolidinone Intermediate

Intermediate 1 : Toluene-4-sulfonic acid 3-isopropyl-2-oxooxazolidin-5-ylmethyl ester.
Intermediate 2 : 4-(2-Isopropoxyethoxymethyl)-phenol.
Reaction :

  • Intermediates 1 and 2 react in DMF with a base (e.g., K2CO3) at 20–100°C for 2–24 hours.

  • Hydrolysis of the resulting oxazolidinone (Intermediate 3) with HCl yields bisoprolol base.
    Advantage : Avoids high-vacuum distillation, reducing impurities.

Salt Formation with Fumaric Acid

Conditions :

  • Bisoprolol base is dissolved in acetone or ethyl acetate at 40°C.

  • Fumaric acid (stoichiometric ratio 1:1) is added, and the mixture is refluxed for 30 minutes.

  • Cooling to 0–5°C precipitates bisoprolol fumarate.
    Purification : Recrystallization from acetone improves purity (>99.5%).
    Yield : 27–30 kg per 30 kg bisoprolol base.

Analytical and Optimization Data

Table 1: Comparative Reaction Parameters for Bisoprolol Base Synthesis

StepCatalyst/SolventTemperature (°C)Time (h)Yield (%)Purity (%)Source
EtherificationAmberlyst-150–201285–9097
EpoxidationNaOH/Toluene60–6517895
AminationIsopropylamine15–20 → Reflux680–8598
Oxazolidinone HydrolysisHCl/EtOH5028899

Key Findings:

  • Amberlyst-15 outperforms traditional acid catalysts (e.g., H2SO4) in etherification, minimizing side products.

  • Sodium borohydride in amination reduces aldehyde impurities (e.g., 4-[2-hydroxy-3-[(1-methylethyl)amino]propoxy]benzaldehyde) to <0.1%.

  • Neutral alumina chromatography effectively removes residual phenoxymethanol derivatives.

Quality Control and Characterization

HPLC Analysis :

  • Mobile Phase: 2 mM ammonium acetate + 0.01% formic acid in water/methanol.

  • Retention Time: Bisoprolol fumarate elutes at 12.3 minutes.

Spectroscopic Data :

  • 1H NMR (DMSO-d6) : δ 1.05 (d, 12H, isopropyl), 3.45 (m, 2H, OCH2), 4.50 (s, 2H, ArCH2O).

  • FTIR : 1720 cm⁻¹ (C=O stretch, fumarate), 3300 cm⁻¹ (N-H stretch).

Industrial-Scale Considerations

Cost Efficiency :

  • Fermentation-derived fumaric acid reduces raw material costs compared to maleic anhydride isomerization.

  • Recycling Solvents : Toluene and acetone are recovered via distillation, lowering environmental impact.

Regulatory Compliance :

  • USDMF Submissions : Detail GMP-compliant manufacturing, packaging, and storage.

  • Impurity Profiling : ICH guidelines mandate limits for genotoxic intermediates (e.g., epichlorohydrin residues <10 ppm) .

Chemical Reactions Analysis

Types of Reactions

Bisoprolol fumarate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various bisoprolol impurities and analogues, which are often studied for their pharmacological properties .

Scientific Research Applications

Chemical Properties and Structure

Molecular Formula : C19H29NO7
Molecular Weight : 383.4 g/mol
IUPAC Name : (E)-but-2-enedioic acid; 1-[4-(2-methoxyethyl)phenoxy]-3-(propan-2-ylamino)propan-2-ol

Chemistry

The compound serves as a model for studying the synthesis of beta-blockers and enantioselective reactions. Its structural characteristics allow researchers to investigate the mechanisms of chemical reactions involved in drug synthesis.

Property Value
Water Solubility0.402 mg/mL
LogP1.8
pKa (Strongest Acidic)14.09
pKa (Strongest Basic)9.67

Biology

Research into the interactions of this compound with biological molecules aids in understanding its pharmacokinetics and pharmacodynamics. It has been studied for its effects on beta-adrenergic receptors, which are crucial in regulating heart function.

Medicine

As a selective beta-1 adrenergic receptor blocker, the compound is primarily used in treating cardiovascular diseases, including hypertension and angina pectoris. Its mechanism involves reducing heart rate and myocardial contractility, leading to lower blood pressure and oxygen demand.

Case Study: Clinical Application

A clinical study demonstrated that patients treated with this compound showed significant reductions in systolic and diastolic blood pressure compared to those receiving placebo treatments. The study emphasized the compound's efficacy in managing chronic heart conditions.

Industry

The synthesis and production methods of this compound are under investigation to improve industrial processes and yields. The compound's properties make it a candidate for further development in pharmaceutical formulations.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Stereoisomeric Variants: (E)- vs. (Z)-But-2-enedioic Acid Derivatives

But-2-enedioic acid exists as two stereoisomers:

  • (E)-isomer (fumaric acid) : Used in the target compound, offering higher thermal stability and lower solubility in polar solvents.
  • (Z)-isomer (maleic acid) : Forms maleate salts, which are less stable due to intramolecular hydrogen bonding but more water-soluble .

Example Comparison :

Property Target Compound (E-isomer) (Z)-But-2-enedioic Acid Derivative
Melting Point 100–103°C Typically 130–135°C
Solubility in Water Low Moderate to High
Stability High Moderate (prone to isomerization)

Salt Form Comparisons

The hemifumarate salt form is compared to other salt derivatives of β-blockers:

Hemifumarate vs. Hemimaleate Salts
  • Hemifumarate : Higher melting point (100–103°C) and better thermal stability due to the (E)-configuration .
  • Hemimaleate : Lower melting range (80–85°C) but improved aqueous solubility, making it preferable for liquid formulations .
Free Base vs. Salt Forms
Property Free Base Hemifumarate Salt
Molecular Weight 325.45 g/mol 383.49 g/mol
Bioavailability Lower (due to poor solubility) Enhanced
Storage Stability Moderate High

Structural Analogues with Modified Substituents

Phenoxy Ether Variants
  • Target Compound : Contains a 2-propan-2-yloxyethoxymethyl group, increasing lipophilicity (logP ~2.5) .
  • PPG-3 Butyl Ether Analog : Replaces the propan-2-yloxy group with a butoxy chain, resulting in higher logP (~3.1) and slower metabolic clearance .
Amino Group Modifications
  • Cyclohexylamino Derivative (CAS: 127906-38-1): Substitutes propan-2-ylamino with a piperidin-4-yl group, reducing β₁-selectivity but improving CNS penetration .
  • Diethylamino Derivative (CAS: 70029-38-8): Enhances solubility but decreases receptor affinity due to steric hindrance .

Key Research Findings

Metabolic and Physicochemical Behavior

  • The 2-propan-2-yloxyethoxy group in the target compound undergoes rapid oxidative metabolism, producing hydrophilic metabolites excreted renally .
  • Analogues with bulkier substituents (e.g., butoxy groups) show prolonged half-lives but increased risk of lipid accumulation .

Lumping Strategy in Predictive Modeling

  • Organic compounds with similar backbones (e.g., propanolamine derivatives) are "lumped" in computational models to predict reactivity and environmental fate. The target compound’s hemifumarate salt aligns with surrogate models for β-blockers .

Biological Activity

The compound under investigation, but-2-enedioic acid; 1-(propan-2-ylamino)-3-[4-(2-propan-2-yloxyethoxymethyl)phenoxy]propan-2-ol, is a complex molecular entity with significant biological implications, particularly in cardiovascular pharmacology. This article synthesizes findings from diverse sources to elucidate its biological activity, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound is characterized by the following structural components:

  • But-2-enedioic acid : A dicarboxylic acid known for its role in metabolic pathways.
  • Propan-2-ylamino : Contributes to the molecule's interaction with biological systems.
  • Phenoxy group : Enhances lipophilicity and receptor binding characteristics.

Research indicates that this compound functions primarily as a beta-1 adrenergic receptor blocker . Its mechanism involves:

  • Competitive Binding : The compound binds specifically to beta-1 adrenergic receptors, inhibiting catecholamine action, which reduces heart rate and myocardial contractility .
  • Vasodilation : By modulating receptor activity, it promotes vasodilation, contributing to lower blood pressure .

Biological Activity Overview

Activity Type Description
Cardiovascular Effects Reduces heart rate and myocardial oxygen demand through beta-blockade .
Antihypertensive Action Effective in managing hypertension through vasodilation and decreased cardiac output .
Metabolic Interactions Influences metabolic pathways involving but-2-enedioic acid derivatives .

Case Studies & Research Findings

Several studies have evaluated the efficacy and safety of this compound:

  • Study on Hypertension Management :
    • A clinical trial assessed the combination of this compound with telmisartan in hypertensive patients. Results indicated a significant reduction in systolic and diastolic blood pressure compared to baseline measurements .
  • Pharmacokinetic Analysis :
    • Pharmacokinetic studies demonstrated that the compound exhibits favorable absorption characteristics, with peak plasma concentrations achieved within 1 to 3 hours post-administration. The elimination half-life supports once-daily dosing regimens .
  • Safety Profile Evaluation :
    • Long-term safety studies indicated that the compound has a tolerable side effect profile, with common adverse effects being mild and transient (e.g., fatigue, dizziness) compared to traditional antihypertensive therapies .

Q & A

Basic Research Questions

Q. What synthetic strategies are effective for preparing but-2-enedioic acid derivatives with complex ether and amino substituents?

  • Methodological Answer : A multi-step approach involving nucleophilic substitution and protection/deprotection strategies is often employed. For example, ether linkages can be introduced via Williamson ether synthesis using NaH as a base and propargyl bromide as an alkylating agent in anhydrous THF (0°C to room temperature, 16 hours) . Subsequent oxidation of propargyl ethers to carboxylic acids (e.g., using TEMPO/KBr/NaClO) ensures controlled functionalization. Purification via flash column chromatography is critical to isolate intermediates .

Q. How can the purity and structural integrity of this compound be validated after synthesis?

  • Methodological Answer : Combine spectroscopic techniques:

  • NMR : Analyze proton environments (e.g., δ 1.2–1.4 ppm for isopropyl groups, δ 3.5–4.5 ppm for ether/amine protons).
  • IR : Confirm ester/acid C=O stretches (~1700 cm⁻¹) and O-H/N-H stretches (~3300 cm⁻¹).
  • GC-MS : Verify molecular ion peaks and fragmentation patterns. Cross-reference with synthetic intermediates (e.g., 2-(2-(prop-2-yn-1-yloxy)ethoxy)ethan-1-ol) to detect impurities .

Q. What are the critical parameters for optimizing reaction yields in the synthesis of phenoxy-propanol derivatives?

  • Methodological Answer : Key factors include:

  • Temperature control : Low temperatures (0°C) during alkylation steps minimize side reactions.
  • Solvent selection : Anhydrous THF or acetone ensures reagent stability.
  • Stoichiometry : Excess NaH (1.5–2.0 equiv) drives ether formation to completion .

Advanced Research Questions

Q. How do stereochemical variations in the propanolamine moiety influence the compound’s physicochemical properties?

  • Methodological Answer : Use computational chemistry (e.g., density functional theory) to model enantiomeric configurations and predict solubility, pKa, and hydrogen-bonding capacity. Validate with chiral HPLC or X-ray crystallography to correlate stereochemistry with experimental data (e.g., logP, melting point) .

Q. What analytical approaches resolve contradictions in stability data under varying pH conditions?

  • Methodological Answer : Perform accelerated stability studies (40°C/75% RH) with LC-MS monitoring. For acid-sensitive groups (e.g., ester linkages), use pH-dependent degradation kinetics (Arrhenius plots) to identify decomposition pathways. Cross-validate with solid-state NMR to detect amorphous vs. crystalline phase changes .

Q. How can molecular docking studies predict the interaction of this compound with biological targets (e.g., adrenergic receptors)?

  • Methodological Answer : Employ homology modeling to generate receptor structures (e.g., β-adrenergic receptors) and perform flexible ligand docking (AutoDock Vina). Focus on key residues (e.g., Ser203, Asp113) for hydrogen bonding and π-π stacking with the phenoxy group. Validate via SPR (surface plasmon resonance) binding assays .

Q. What methodologies quantify the environmental persistence of but-2-enedioic acid derivatives in aqueous systems?

  • Methodological Answer : Conduct OECD 301F biodegradation tests with activated sludge inoculum. Monitor degradation products via high-resolution LC-QTOF-MS and apply QSAR (quantitative structure-activity relationship) models to predict half-lives. Compare with experimental data to refine ecological risk assessments .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.